molecular formula C15H14ClN3O3 B11376904 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide CAS No. 880784-14-5

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11376904
CAS No.: 880784-14-5
M. Wt: 319.74 g/mol
InChI Key: MZMQVYTTXJRZFE-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with 3,6-dimethyl and 5-chloro groups, linked via a carboxamide bridge to a 4-ethyl-1,2,5-oxadiazole (oxadiazol-3-yl) moiety. The benzofuran scaffold is known for its metabolic stability and aromatic heterocyclic properties, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, often enhancing biological activity . The ethyl group on the oxadiazole may influence lipophilicity and pharmacokinetic profiles compared to smaller alkyl substituents.

Properties

CAS No.

880784-14-5

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H14ClN3O3/c1-4-11-14(19-22-18-11)17-15(20)13-8(3)9-6-10(16)7(2)5-12(9)21-13/h5-6H,4H2,1-3H3,(H,17,19,20)

InChI Key

MZMQVYTTXJRZFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is primarily used in chemistry, biology, and industry.

Chemistry

  • Building Block for Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Reaction Mechanism Studies: It is used in studying reaction mechanisms.
  • Oxidation: Under specific conditions, this compound can be oxidized to yield hydroxylated derivatives using oxidizing agents like potassium permanganate.

Biology

  • Biological Interactions and Pathways: Its unique structure makes it a candidate for studying biological interactions and pathways.
  • Interaction Studies: Interaction studies focus on its binding affinity to various biological targets, helping to elucidate potential therapeutic effects and mechanisms of action. Understanding these interactions is vital for developing new drugs based on this compound.

Industry

  • New Materials and Chemical Processes: The compound is utilized in developing new materials and chemical processes.

The oxadiazole moiety in 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide enhances the compound's biological activity and potential applications in medicinal chemistry. The benzofuran ring contributes to its stability and reactivity, making it a valuable target for synthetic chemists and biologists.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized below:

Compound Name Benzofuran Substituents Oxadiazole Substituents Key Differences Potential Biological Implications References
5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide (Target) 5-Cl, 3,6-diCH₃ 4-C₂H₅ Reference compound Hypothesized enhanced metabolic stability
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9) 5-F, 3-CH₃ 4-CH₃ Fluoro vs. chloro; methyl vs. ethyl Altered electronegativity, solubility
Niclosamide (CAS 50-65-7) Benzamide scaffold, 5-Cl N/A Benzamide vs. benzofuran core Anthelmintic activity; toxicity concerns
4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide (CAS 880407-99-8) Bromobenzamide N/A Bromo substitution; tertiary amine chain Potential CNS-targeting activity

Functional Group Analysis

  • Chloro vs.
  • Ethyl vs. Methyl on Oxadiazole : The 4-ethyl group in the target compound likely increases lipophilicity (logP) compared to 4-methyl, improving membrane permeability but possibly reducing aqueous solubility .
  • Benzofuran vs. Benzamide Cores : The benzofuran scaffold offers greater rigidity and oxidation resistance than niclosamide’s benzamide structure, which may explain differences in metabolic stability and toxicity profiles .

Biological Activity

5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide (CAS Number: 880784-14-5) is a novel compound that belongs to the oxadiazole family and exhibits a range of biological activities. The structural features of this compound suggest potential therapeutic applications in various fields, including oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3}. Its structure is characterized by the presence of a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities.

Biological Activities

Research indicates that compounds containing oxadiazole units demonstrate a broad spectrum of biological activities, including:

  • Anticancer Activity :
    • Compounds similar to 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to exhibit IC50 values ranging from 20 µM to over 90 µM against multiple cancer types including colon adenocarcinoma and lung carcinoma .
  • Antibacterial and Antifungal Properties :
    • Studies have demonstrated that oxadiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against pathogens like E. coli and S. aureus .
    • The antifungal activity has also been noted with MIC values indicating effectiveness against strains such as Candida albicans.
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are critical in the inflammatory response .
  • Neuroprotective Effects :
    • Certain compounds in the oxadiazole class have been explored for their neuroprotective potential, targeting pathways involved in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

StudyCompound TestedActivityFindings
Various Oxadiazole DerivativesAnticancerIC50 values ranged from 20 µM to 92.4 µM against multiple cancer cell lines.
Oxadiazole DerivativesAntibacterialMIC values of 20–40 µM against S. aureus; lower than ceftriaxone control.
Novel Oxadiazole CompoundsAnti-inflammatoryInhibition of COX enzymes demonstrated with significant potency.

The biological activity of 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes such as histone deacetylases (HDAC), which play roles in cancer progression.
  • Receptor Modulation : Some derivatives act as agonists or antagonists at specific receptors involved in inflammation and cancer.

Q & A

How can researchers optimize the synthetic route for this compound to improve yield and purity?

Basic Research Focus
A robust synthesis requires systematic optimization of reaction parameters. For example, highlights the application of statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Factors such as temperature, solvent polarity, and catalyst loading should be tested using factorial designs or response surface methodologies. For heterocyclic systems like the 1,2,5-oxadiazol-3-yl moiety, microwave-assisted synthesis or flow chemistry (as suggested in ’s reactor design principles) may enhance regioselectivity and reduce side-product formation . Post-synthetic purification via recrystallization (e.g., using chloroform/methanol gradients, as in ) can isolate high-purity crystals.

What advanced spectroscopic techniques are critical for structural validation of this compound?

Basic Research Focus
Beyond standard 1H^1 \text{H}/13C^{13} \text{C} NMR, advanced techniques like 2D NMR (e.g., HSQC, HMBC) are essential to resolve overlapping signals in the benzofuran and oxadiazole regions. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF confirms molecular weight and fragmentation patterns. X-ray crystallography (as demonstrated in for similar carboxamides) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For purity assessment, hyphenated techniques like LC-MS or GC-MS (referenced in ’s pharmacopeial standards) are recommended to detect trace impurities .

How can computational methods predict the reactivity and stability of this compound under varying conditions?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states, as outlined in ’s ICReDD framework. Solvent effects can be simulated using COSMO-RS to predict solubility and degradation kinetics. Molecular dynamics (MD) simulations assess conformational stability of the carboxamide group under thermal stress. For electrophilic substitution sites on the benzofuran core, Fukui indices or electrostatic potential maps identify reactive centers. These methods align with ’s emphasis on computational-aided reaction design .

How should researchers resolve contradictory data in bioactivity assays involving this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., IC50_{50} variability) may arise from assay conditions (pH, solvent, cell lines). ’s comparative methodology recommends:

  • Standardization : Use reference compounds (e.g., ’s structurally similar benzofuran derivatives) as internal controls.
  • Dose-response validation : Replicate assays across multiple concentrations and time points.
  • Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics.
  • Meta-analysis : Cross-reference with databases (e.g., PubChem, DSSTox) to identify confounding structural motifs .

What strategies mitigate degradation during long-term storage of this compound?

Basic Research Focus
Degradation pathways (hydrolysis, oxidation) depend on functional groups. For the oxadiazole ring, ’s stability protocols suggest:

  • Storage conditions : Argon-atmosphere vials at -20°C, with desiccants to prevent hydrolysis.
  • Accelerated stability testing : Use thermal stress (40–60°C) and HPLC monitoring ( ) to identify degradation products.
  • Excipient screening : Co-formulation with antioxidants (e.g., BHT) or cyclodextrins ( ’s solubility enhancers) improves shelf life .

How can researchers design scalable synthesis protocols for this compound without compromising efficiency?

Advanced Research Focus
Scaling requires balancing batch vs. continuous flow systems. ’s reactor design principles advocate:

  • Process intensification : Use microreactors for exothermic steps (e.g., nitration or cyclization).
  • Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C or zeolites) simplify recycling.
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progression in real time.
  • Green chemistry metrics : Evaluate E-factor and atom economy using lifecycle analysis frameworks .

What methodologies address solubility challenges in formulation studies for this compound?

Advanced Research Focus
Poor aqueous solubility (common in benzofuran-carboxamides) can be tackled via:

  • Co-solvent systems : Ethanol/PEG-400 blends ( ’s formulation notes) enhance solubility.
  • Nanoparticle dispersion : Use antisolvent precipitation or high-pressure homogenization to generate stable nanocrystals.
  • Prodrug design : Introduce phosphate esters or glycosides (as in ’s pharmacopeial derivatives) to improve bioavailability.
  • Computational solubility prediction : Tools like ALOGPS or SwissADME estimate logP and solubility parameters .

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